

# Grignard Synthesis of Triphenylmethanol: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

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## Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. This application note provides a detailed protocol for the synthesis of triphenylmethanol, a tertiary alcohol, via the reaction of a Grignard reagent, phenylmagnesium bromide, with benzophenone. The protocol covers the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent workup and purification of the final product. Due to the moisture-sensitive nature of the Grignard reagent, all procedures must be conducted under strictly anhydrous (dry) conditions.

## Experimental Protocols

This synthesis is performed in four main stages:

- Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
- Part B: Synthesis of Triphenylmethanol
- Part C: Workup and Isolation of Crude Product
- Part D: Purification by Recrystallization

## Materials and Equipment

- Reagents: Magnesium turnings, bromobenzene, benzophenone, anhydrous diethyl ether, iodine (crystal), 6M hydrochloric acid (HCl) or 10% sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), sodium sulfate (anhydrous), petroleum ether, isopropyl alcohol, saturated sodium chloride solution (brine).
- Glassware: Three-necked round-bottom flask, reflux condenser, separatory (dropping) funnel, Claisen adapter, glass stopper, magnetic stirrer and stir bar, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel, vacuum flask.
- Safety Equipment: Fume hood, safety goggles, lab coat, gloves.

## Part A: Preparation of Phenylmagnesium Bromide

- Apparatus Setup: All glassware must be rigorously dried in an oven at >100°C for several hours or flame-dried under a stream of inert gas and allowed to cool to room temperature in a desiccator or under a dry atmosphere. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect all openings from atmospheric moisture with drying tubes containing calcium chloride or calcium sulfate.[\[1\]](#)
- Reagent Preparation: Place 2.6 g (0.107 mol) of magnesium turnings into the dried flask.[\[2\]](#)
- In the dropping funnel, prepare a solution of 15.7 g (10.5 mL, 0.1 mol) of bromobenzene in 50 mL of anhydrous diethyl ether.
- Initiation: Add approximately 10 mL of the bromobenzene-ether solution to the flask containing the magnesium turnings.[\[2\]](#) The reaction should begin within a few minutes, indicated by the formation of bubbles and a cloudy, grayish appearance.[\[1\]](#)
- If the reaction does not start, the following methods can be used for initiation:
  - Gently warm the flask with a heating mantle or a warm water bath.
  - Add a single small crystal of iodine, which activates the magnesium surface.[\[3\]](#)
  - Carefully crush a piece of magnesium under the surface of the solution with a dry glass rod.

- Reagent Formation: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining bromobenzene-ether solution from the dropping funnel at a rate that maintains a steady reflux.[2]
- After the addition is complete, reflux the mixture gently using a heating mantle for an additional 15-30 minutes to ensure all the magnesium has reacted.[2][4] The final solution should appear cloudy and brownish.

## Part B: Synthesis of Triphenylmethanol

- Cool the flask containing the freshly prepared phenylmagnesium bromide to room temperature, and then further cool it in an ice-water bath.
- Prepare a solution of 18.2 g (0.1 mol) of benzophenone in 75 mL of anhydrous diethyl ether.[5]
- Add the benzophenone solution to the dropping funnel and add it dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and a pink or reddish color may appear.[6] Maintain a controlled rate of addition to prevent vigorous boiling of the ether.
- Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 30 minutes to ensure the reaction proceeds to completion.[4]

## Part C: Workup and Isolation

- Cool the reaction flask in an ice bath. Very slowly and carefully, add 100 mL of 6M HCl or 10% H<sub>2</sub>SO<sub>4</sub> dropwise through the dropping funnel to quench the reaction and hydrolyze the magnesium alkoxide salt.[4][5] This process is highly exothermic and will generate gas.
- The mixture will separate into two layers. If any solids remain, continue stirring until they dissolve.
- Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel to ensure a complete transfer.
- Separate the layers. The top layer is the organic (ether) phase containing the triphenylmethanol, and the bottom is the aqueous layer.

- Extract the aqueous layer twice more with 30 mL portions of diethyl ether to recover any dissolved product.[\[3\]](#)
- Combine all the organic layers. Wash the combined ether solution with 50 mL of saturated sodium chloride (brine) solution to remove excess water.[\[7\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[3\]](#)
- Decant or filter the dried solution into a pre-weighed flask and evaporate the diethyl ether using a rotary evaporator or in a fume hood to yield the crude triphenylmethanol as a solid.

## Part D: Purification by Recrystallization

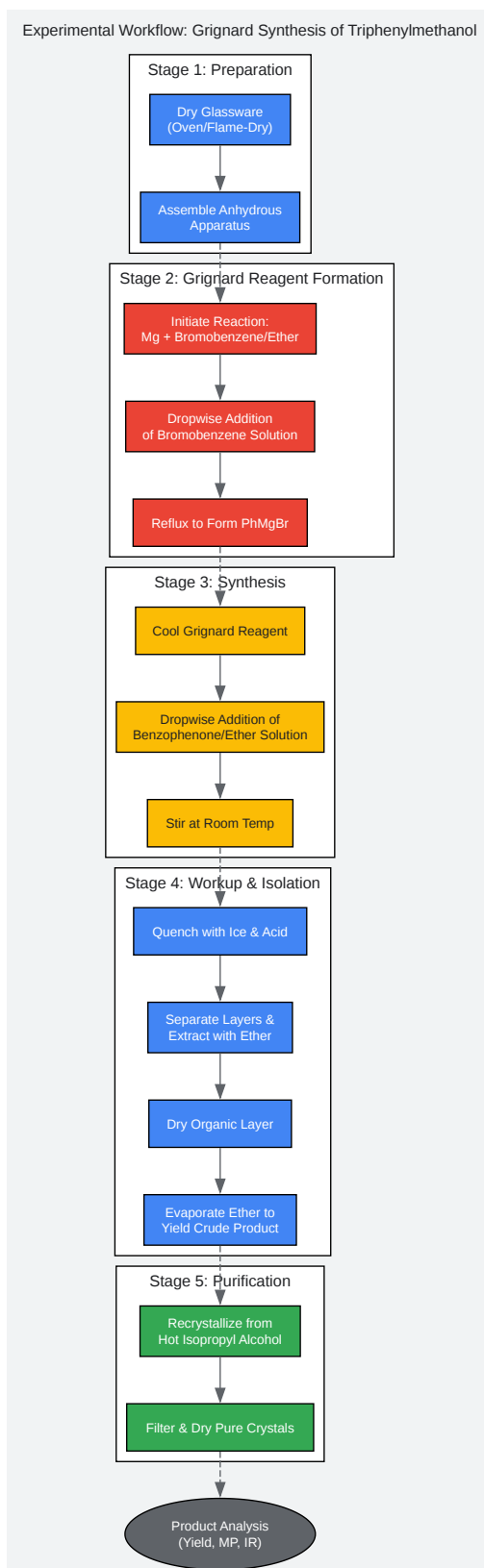
- A common impurity in this reaction is biphenyl, which can be removed by trituration or recrystallization.[\[7\]](#)
- Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot isopropyl alcohol required to just dissolve the solid.[\[8\]](#)[\[9\]](#) This ensures maximum recovery upon cooling.
- Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
- Once cooled, place the flask in an ice bath to maximize the crystallization of the product.[\[8\]](#)
- Collect the pure triphenylmethanol crystals by vacuum filtration using a Büchner funnel.[\[8\]](#)
- Wash the crystals with a small amount of ice-cold isopropyl alcohol to remove any soluble impurities.[\[8\]](#)
- Allow the crystals to air-dry completely on the filter paper or in a desiccator.
- Determine the final mass, calculate the percent yield, and measure the melting point to assess purity.

## Data Presentation

### Quantitative Data Summary

Parameter	Value	Reference
Theoretical Yield	Calculated based on the limiting reagent (Benzophenone)	-
Actual Yield	(Mass of pure, dry product)	-
Percent Yield	(Actual Yield / Theoretical Yield) x 100%	Varies (e.g., 29-42%)[10][11]
Melting Point (Literature)	160-163 °C	[12]
Melting Point (Observed)	To be determined experimentally	Lower ranges indicate impurities[6]
Appearance	White crystalline solid	[12]
Key IR Peaks (cm <sup>-1</sup> )	~3455 (O-H stretch, alcohol), ~3060 (Aromatic C-H stretch)	[6]

## Visualization



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Caption: Workflow for the synthesis of triphenylmethanol.

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